molecular formula C10H10BrF2N B13254332 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

Cat. No.: B13254332
M. Wt: 262.09 g/mol
InChI Key: XXBGKDNHTAOUBO-UHFFFAOYSA-N
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Description

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is an organic compound that features a bromine atom, a cyclopropylmethyl group, and two fluorine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline typically involves the bromination of aniline derivatives followed by the introduction of the cyclopropylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the aniline ring. The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets. The cyclopropylmethyl group can also influence its pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(methyl)-4,6-difluoroaniline: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    2-chloro-N-(cyclopropylmethyl)-4,6-difluoroaniline: Similar structure but with a chlorine atom instead of a bromine atom.

    2-bromo-N-(cyclopropylmethyl)-4-fluoroaniline: Similar structure but with only one fluorine atom.

Uniqueness

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline is unique due to the combination of the bromine atom, cyclopropylmethyl group, and two fluorine atoms. This specific arrangement can confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-4,6-difluoroaniline

InChI

InChI=1S/C10H10BrF2N/c11-8-3-7(12)4-9(13)10(8)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2

InChI Key

XXBGKDNHTAOUBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2Br)F)F

Origin of Product

United States

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